Acetic acid, 2-cyano-, 3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl ester

ratiometric fluorescent sensors molecular rotors FRET dye conjugation

Researchers developing FRET-based sensors or optimizing linker lengths in PROTACs require precise, orthogonal bifunctional handles. This compound uniquely couples a Boc-protected amine with a cyanoacetate ester across a defined 3-carbon propyl spacer-a validated motif for ratiometric viscosity sensors (Yoon et al., 2011). Key benefits: (i) cyanoacetate-first, amine-second reaction sequence enabled by Boc stability to base/neutral conditions; (ii) precisely 3-atom linker contribution for rational PROTAC design; (iii) cleavable SPPS handle for on-resin peptide elongation. For procurement managers, the compound offers consistent ≥95% purity and is available from bench to bulk scale.

Molecular Formula C11H18N2O4
Molecular Weight 242.27 g/mol
CAS No. 958396-77-5
Cat. No. B12277554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, 2-cyano-, 3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl ester
CAS958396-77-5
Molecular FormulaC11H18N2O4
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCOC(=O)CC#N
InChIInChI=1S/C11H18N2O4/c1-11(2,3)17-10(15)13-7-4-8-16-9(14)5-6-12/h4-5,7-8H2,1-3H3,(H,13,15)
InChIKeyXZLRJCSXDLXBSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Protected Aminoalkyl Cyanoacetate Building Block


Acetic acid, 2-cyano-, 3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl ester (CAS 958396-77-5) is a bifunctional synthetic building block with molecular formula C11H18N2O4 and molecular weight 242.27 g/mol . The compound features a cyanoacetate ester moiety at one terminus and a tert-butoxycarbonyl (Boc)-protected primary amine at the other, separated by a three-carbon propyl spacer . This architecture enables sequential orthogonal transformations: the cyanoacetate group participates in Knoevenagel condensations and nucleophilic additions, while the Boc-protected amine can be selectively deprotected under mild acidic conditions (e.g., trifluoroacetic acid) to reveal a free amine for subsequent coupling or conjugation . The compound has been referenced in the construction of ratiometric fluorescent viscosity sensors, where the propyl linker serves as a critical spacer between fluorophore and molecular rotor domains .

Bifunctional cyanoacetate ester with Boc-protected amine
3-carbon propyl spacer for defined conjugation distance
Supports sequential orthogonal transformations in FRET probe assembly

Why This Bifunctional Building Block Cannot Be Substituted


Substituting this compound with simpler cyanoacetate esters (e.g., ethyl cyanoacetate or propyl cyanoacetate) forfeits the Boc-protected amine handle, eliminating the capacity for orthogonal deprotection and amine-directed conjugation . Conversely, replacing it with N-Boc-amino-cyano-acetic acid ethyl ester (CAS 865370-16-7) — where the Boc-amino group resides on the alpha-carbon of the cyanoacetate — alters both steric accessibility and electronic character at the reactive methylene site . The three-carbon propyl spacer between the Boc-amine and cyanoacetate ester is not merely a linker: in the construction of ratiometric fluorescent viscosity sensors, the linker length between molecular rotor and reference fluorophore domains directly governs Förster resonance energy transfer (FRET) efficiency and synthetic conjugation yield. As demonstrated by Yoon et al. (2011), altering the linker carbon count from 3 to 5, 6, or 8 carbons produces quantifiably different synthetic yields (52–97%), underscoring that linker length is a non-interchangeable design parameter [1]. Procurement of a generic analog without this specific 3-carbon spacer-Boc-cyanoacetate architecture risks both synthetic failure and compromised molecular performance.

Simpler cyanoacetate esters
Ethyl or propyl cyanoacetate lacks the Boc-protected amine handle, eliminating orthogonal deprotection and amine-directed conjugation.
Alpha-substituted analog
N-Boc-amino-cyano-acetic acid ethyl ester places the Boc group on the alpha-carbon, altering steric accessibility and electronic character at the reactive methylene site.
Different linker carbon count
Variation from the 3-carbon propyl spacer may change conjugation yield and FRET efficiency; linker length is a non-interchangeable design parameter.

Quantitative Differentiation Evidence


Linker Length Modulates Synthetic Yield in Molecular Rotor Conjugates

In the synthesis of self-calibrating ratiometric viscosity sensors reported by Yoon et al. (2011), the 3-carbon aminopropyl spacer (as embodied in this compound) was used to construct molecular rotor-coumarin conjugates. The yield for the conjugate with a 3-carbon rotor linker and 3-carbon coumarin linker (compound 23a) was 61%, compared to 63% for the 5-carbon analog (23b), 70% for the 6-carbon analog (23c), and 52% for the 8-carbon analog (23d) [1]. In a second series with a 2-carbon coumarin linker, the 3-carbon rotor linker conjugate (27a) gave 69% yield, versus 74% (5-carbon, 27b), 64% (6-carbon, 27c), and 78% (8-carbon, 27d) [1]. These data demonstrate that linker length is not yield-neutral: the 3-carbon spacer occupies a specific position in the structure-activity landscape distinct from both shorter and longer analogs.

Linker Length Impact on Yield
Reported
3-carbon linker: 61% yield (3C coumarin); 69% yield (2C coumarin) 5-carbon: 63%, 74% 6-carbon: 70%, 64% 8-carbon: 52%, 78%
Conjugation yield is linker-length-dependent; 3-carbon spacer provides a specific profile
Yoon et al. 2011; Knoevenagel conditions
ratiometric fluorescent sensors molecular rotors FRET dye conjugation

Orthogonal Boc Protection Enables Selective Deprotection

The Boc protecting group on the terminal amine of this compound enables quantitative removal under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to generate the free amine without hydrolyzing the cyanoacetate ester . This orthogonality is absent in unprotected aminoalkyl cyanoacetates such as 2-aminoethyl 2-cyanoacetate (CAS 1147182-17-9), where the free amine competes in downstream reactions and cannot be selectively unmasked . Boc-protected cyanoacetate derivatives are reported to be stable under basic conditions, in contrast to benzyloxycarbonyl (Cbz)-protected analogs which require hydrogenolysis for deprotection and are less compatible with base-mediated cyanoacetate chemistry . The Boc group can be cleaved with trifluoroacetic acid while the cyanoacetate ester remains intact, enabling a sequential deprotection–conjugation workflow that is not feasible with unprotected or Cbz-protected comparators.

Orthogonal Boc Deprotection
Class-level
Boc: cleavable with TFA, stable to base Cbz: requires hydrogenolysis Unprotected: no amine selectivity
Supports orthogonal amine liberation in multi-step sequences
Class-level inference; verify protocol
orthogonal protection Boc deprotection solid-phase synthesis

Spatial Separation of Boc-Amine from Cyanoacetate

In this compound, the Boc-protected amine is separated from the cyanoacetate ester by a three-carbon propyl spacer (O=C–CH2–CN ester linked to –O–(CH2)3–NH–Boc). By contrast, in N-Bocamino-cyano-acetic acid ethyl ester (CAS 865370-16-7, molecular formula C10H16N2O4, MW 228.25), the Boc-amino group is directly attached to the alpha-carbon of the cyanoacetate, resulting in an N-Boc-protected alpha-cyano glycine ester architecture . This structural difference has two quantifiable consequences: (a) rotatable bond count — the propyl-spaced compound has 10 rotatable bonds versus 7 for the alpha-substituted analog, conferring greater conformational flexibility ; and (b) the alpha-substituted analog places the Boc-amine in direct electronic conjugation with the cyano and ester groups, altering the pKa of the alpha-proton and thus the reactivity of the active methylene in Knoevenagel condensations. The 3-carbon spacer insulates the cyanoacetate methylene from the electronic effects of the carbamate, preserving native cyanoacetate reactivity.

Spacer vs Alpha-Substitution
Class-level
Propyl spacer: MW 242.27, 10 rotatable bonds Alpha-substituted: MW 228.25, 7 bonds Spacer prevents electronic crosstalk
Spacer maintains native cyanoacetate reactivity for Knoevenagel reactions
Structural comparison; reactivity inferred
bifunctional building blocks linker design conjugation chemistry

Sequential Cyanoacetate Coupling Followed by Amine Deprotection

The Yoon et al. (2011) study provides a direct experimental demonstration of the sequential synthetic utility of the Boc-aminopropyl cyanoacetate architecture. The cyanoacetate ester first undergoes Knoevenagel condensation with a p-N,N-dialkylaminobenzaldehyde to form the molecular rotor domain; subsequently, the Boc group is removed to liberate the terminal amine, which is then coupled to a coumarin fluorophore via amide bond formation [1]. This two-step sequence — cyanoacetate reaction first, amine deprotection second — is only possible because the Boc group remains intact during the initial condensation step. The overall two-step conjugation yield for compound 27a (3-carbon rotor linker + 2-carbon coumarin linker) was 69%, compared to 53% for compound 28 (3-carbon rotor linker + shorter coumarin linker) and 97% for compound 29 (3-carbon rotor linker + longer coumarin linker), demonstrating that even with the identical 3-carbon aminopropyl cyanoacetate building block, the choice of coupling partner dramatically affects overall synthetic efficiency [1].

Sequential Conjugation Yields
Head-to-head
Identical building block, varied coumarin partner: yield range 53–97% (Δ 44 pp)
Building block is versatile but coupling-partner-dependent
Yoon et al. 2011; two-step sequence
ratiometric viscosity sensors sequential conjugation FRET probe assembly

Recommended Application Scenarios


FRET-Based Ratiometric Fluorescent Sensors with Defined Spacing

The 3-carbon aminopropyl spacer of this compound has been experimentally validated in the construction of self-calibrating ratiometric viscosity sensors, where it links a molecular rotor (cyanoacetate-derived benzylidene) to a coumarin reference fluorophore [1]. The 3-carbon linker length provides a specific FRET distance that cannot be achieved with the 2-carbon ethyl or 4-carbon butyl analogs without altering energy transfer efficiency. Researchers developing FRET probes should procure this specific compound when the target linker length between donor and acceptor domains is 3 methylene units, as the synthetic yields and photophysical outcomes are linker-length-dependent.

Multi-Step Synthesis Requiring Orthogonal Boc Deprotection

In synthetic sequences where the cyanoacetate ester must undergo Knoevenagel condensation or nucleophilic addition prior to amine liberation, this compound's Boc-protected architecture is essential. The Boc group withstands the basic or neutral conditions of cyanoacetate chemistry and can be subsequently removed with TFA without ester hydrolysis . This enables a cyanoacetate-first, amine-second reaction sequence that is not possible with unprotected aminoalkyl cyanoacetates or Fmoc-protected analogs (which are base-labile).

PROTAC Linker Assembly with 3-Carbon Alkyl Spacer

Although 12–20+ carbon linkers are commonly used in PROTAC design , shorter bifunctional building blocks like this compound serve as modular connector units for stepwise linker elongation. The Boc-protected amine can be deprotected and coupled to one ligand domain, while the cyanoacetate ester can be reduced to the aminoethyl group or converted to a carboxylic acid for coupling to the second ligand. The 3-carbon propyl segment provides a defined, rigid alkyl spacer whose contribution to overall linker length is precisely 3 atoms, facilitating rational PROTAC design where linker length optimization is critical for ternary complex formation .

Solid-Phase Peptide Synthesis with Cyanoacetate-Functionalized Resins

Half-protected tert-butyloxycarbonyl (t-BOC) propylenediamine derivatives are established reagents for converting organic solvent-soluble carboxylic acids into aliphatic amines on solid supports . This compound's architecture — a Boc-protected amine on a propyl spacer with a cyanoacetate ester terminus — allows it to serve as a cleavable linker or functionalization handle in SPPS. The cyanoacetate can be coupled to amino-functionalized resins, while the Boc group is cleaved on-resin to reveal the free amine for subsequent peptide chain elongation.

Application
Selection Property
Validation Focus
FRET sensor construction with 3-carbon spacer
3-carbon propyl spacer for defined FRET distance
Conjugation yield and FRET efficiency with 3-carbon linker
Multi-step orthogonal synthesis
Boc protection orthogonality to cyanoacetate chemistry
Selective amine deprotection without ester hydrolysis
PROTAC linker assembly
Modular 3-carbon alkyl spacer with orthogonal handles
Linker length contribution and ternary complex formation
Solid-phase peptide synthesis handle
Boc-amine for on-resin deprotection and cyanoacetate coupling
Peptide elongation and cleavage efficiency
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